Streptovarone
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Overview
Description
Streptovarone is a degradation product of streptovaricins, which are a group of antibiotics produced by the bacterium Streptomyces spectabilis . This compound has been studied for its potential biological activities and its role in various chemical reactions.
Preparation Methods
The preparation of streptovarone involves the degradation of streptovaricins. The synthetic route typically includes the oxidation of the substituted cyclobutanol unit, which accounts for the uptake of periodate
Chemical Reactions Analysis
Streptovarone undergoes various chemical reactions, including oxidation and reduction. The oxidation of the substituted cyclobutanol unit is a key reaction, which involves the uptake of periodate . Common reagents used in these reactions include periodate and other oxidizing agents. The major products formed from these reactions are typically oxidized derivatives of this compound.
Scientific Research Applications
In chemistry, it is used as a model compound for studying the degradation of antibiotics . In biology and medicine, streptovarone and its derivatives have been evaluated for their virucidal effects . Additionally, this compound has been investigated for its potential to inhibit terminal deoxynucleotidyltransferase activity, which is relevant in the study of certain types of cancer .
Mechanism of Action
The mechanism of action of streptovarone involves its interaction with specific molecular targets. For example, it has been shown to inhibit terminal deoxynucleotidyltransferase activity by reversibly binding to the enzyme . This interaction disrupts the enzyme’s function, which can have therapeutic implications in the treatment of certain cancers.
Comparison with Similar Compounds
Streptovarone is similar to other degradation products of streptovaricins, such as streptoval C and dapmavarone . These compounds share similar chemical structures and biological activities. this compound is unique in its specific interactions with certain enzymes, which distinguishes it from other related compounds.
Properties
CAS No. |
36108-44-8 |
---|---|
Molecular Formula |
C24H23NO9 |
Molecular Weight |
469.4 g/mol |
IUPAC Name |
[7-hydroxy-5,9-dimethyl-6-oxo-1-[(E)-4-oxopent-2-en-2-yl]-8-(2-oxopropanoylamino)benzo[f][1,3]benzodioxin-10-yl] acetate |
InChI |
InChI=1S/C24H23NO9/c1-9(7-10(2)26)21-17-15-16(19(29)12(4)22(17)33-8-32-21)20(30)18(25-24(31)13(5)27)11(3)23(15)34-14(6)28/h7,30H,8H2,1-6H3,(H,25,31)/b9-7+ |
InChI Key |
UHRAAQOOPLHMGV-VQHVLOKHSA-N |
Isomeric SMILES |
CC1=C(C(=C2C(=C1OC(=O)C)C3=C(OCOC3=C(C2=O)C)/C(=C/C(=O)C)/C)O)NC(=O)C(=O)C |
Canonical SMILES |
CC1=C(C(=C2C(=C1OC(=O)C)C3=C(OCOC3=C(C2=O)C)C(=CC(=O)C)C)O)NC(=O)C(=O)C |
Origin of Product |
United States |
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